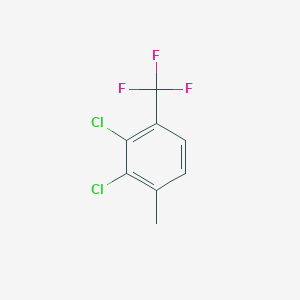

2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chloro- and trifluoromethyl-substituted benzenes typically involves direct halogenation or through the use of specific reagents that introduce these functional groups into the benzene ring. For instance, a method using silver trifluoromethanesulfonate promoted the direct and mild formylation of benzenes, which could be adapted for the synthesis of compounds with similar substitution patterns (Ohsawa, Yoshida, & Doi, 2013).

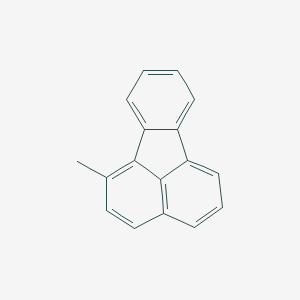

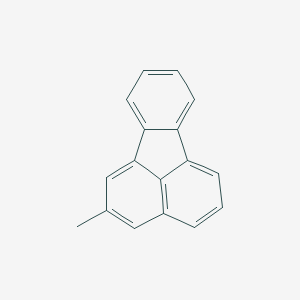

Molecular Structure Analysis

The molecular structure and conformation of compounds closely related to 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene have been studied using techniques like gas-phase electron diffraction and quantum chemical calculations. These studies provide insights into bond lengths, angles, and the overall geometry of the molecule, which are crucial for understanding its reactivity and properties. The electron-withdrawing effects of the chloro- and trifluoromethyl groups significantly influence the electronic structure and distribution within the molecule (Kolesnikova et al., 2014).

Chemical Reactions and Properties

Chloro- and trifluoromethyl-substituted benzenes participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of electron-withdrawing groups that activate the benzene ring towards such reactions. These compounds can serve as intermediates in the synthesis of more complex molecules, demonstrating versatile reactivity patterns that can be harnessed in organic synthesis (Crich & Smith, 2000).

Physical Properties Analysis

The physical properties of chloro- and trifluoromethyl-substituted benzenes, such as melting and boiling points, solubility, and density, are influenced by the nature and position of substituents on the benzene ring. These properties are critical for determining the compound's suitability for various applications, including its use as a solvent or in material synthesis (Domańska & Letcher, 2000).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards different reagents, are significantly impacted by the chloro- and trifluoromethyl groups. These substituents withdraw electron density from the benzene ring, affecting its reactivity patterns. Understanding these properties is essential for the compound's application in organic synthesis and the development of new materials (Sosnovskikh et al., 2016).

Wissenschaftliche Forschungsanwendungen

Antihyperglycemic Agents : 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene derivatives have shown potential as antihyperglycemic agents. Substituting certain groups on the benzene ring resulted in significant reductions in plasma glucose levels in diabetic mice, indicating a potential role in managing diabetes through the selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).

Chemical Interaction and Toxicity Studies : Research on the interactive effects of various chemicals including benzene derivatives has revealed antagonistic effects on gene expression related to metabolism and toxicity. Understanding these interactions is crucial for assessing the toxicological impact of chemical mixtures and provides insights into potential therapeutic applications or safety evaluations (Hendriksen et al., 2007).

Allergy and Immunotoxicity Studies : Benzene derivatives have been studied for their allergic potential and immunotoxicity. For example, 1-chloro-4-(trifluoromethyl)benzene has been shown to induce allergic sensitization following dermal exposure, which is essential information for occupational health and safety (Franko et al., 2011).

Metabolite Distribution and Pharmacokinetics : The distribution of certain benzene derivatives and their metabolites in biological systems has been extensively studied. These studies are foundational in understanding the pharmacokinetics, tissue accumulation, and potential therapeutic or toxicological effects of these compounds (Brandt et al., 2009).

Insect Attractants and Pest Control : Benzene derivatives have been explored as attractants for pests like Bactrocera dorsalis (oriental fruit fly). Identifying compounds that are as attractive as natural substances can lead to the development of more effective pest control methods (Liquido et al., 1998).

Zukünftige Richtungen

Trifluoromethylpyridine and its intermediates, which are structurally similar to 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. It is expected that many novel applications of these compounds will be discovered in the future .

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures have been used in the agrochemical and pharmaceutical industries .

Mode of Action

It’s known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Eigenschaften

IUPAC Name |

2,3-dichloro-1-methyl-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c1-4-2-3-5(8(11,12)13)7(10)6(4)9/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMXZYCKOJMQON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(F)(F)F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563567 |

Source

|

| Record name | 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene | |

CAS RN |

115571-58-9 |

Source

|

| Record name | 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride](/img/structure/B47730.png)

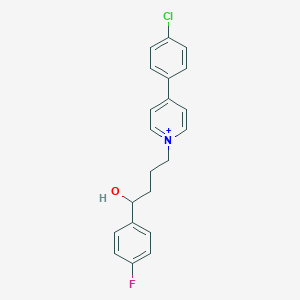

![4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one](/img/structure/B47746.png)

![1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone](/img/structure/B47753.png)